N'-hydroxy-3,5-dimethoxybenzenecarboximidamide
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Overview
Description
“N’-hydroxy-3,5-dimethoxybenzenecarboximidamide” is a chemical compound with the molecular formula C9H12N2O3 . It has a molecular weight of 196.20318 . This compound is used for proteomics research .
Molecular Structure Analysis
“N’-hydroxy-3,5-dimethoxybenzenecarboximidamide” contains a total of 26 bonds; 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 amidine derivative, 1 primary amine (aliphatic), 1 hydroxyl group, and 2 ethers (aromatic) .Physical And Chemical Properties Analysis
“N’-hydroxy-3,5-dimethoxybenzenecarboximidamide” has a melting point of 142-145°C . The compound’s InChI Key is OPLPZCZTKUUMGF-UHFFFAOYSA-N .Scientific Research Applications
Synthesis of Antibacterial Agents
- A study by Stuart et al. (1983) developed a new route to synthesize 2,4-diamino-5-(4-hydroxybenzyl)pyrimidines, which are used as antibacterial agents. This synthesis involved the condensation of phenols with hydroxymethyl pyrimidine in acidic medium, producing a variety of pyrimidines, including those with 3,5-dimethoxy substitutions.
Natural Compound Isolation
- Research by Nagashima et al. (1999) on the liverwort Marchesinia brachiata led to the isolation of compounds related to 3,5-dimethoxybenzene, contributing to a better understanding of natural product chemistry.
Medicinal Intermediate Synthesis
- Zhang et al. (2007) described a new process for synthesizing 3,5-dihydroxy-1-pentylbenzene, used as a medicinal intermediate and for HIV restrainer synthesis, starting from 3,5-dimethoxybenzoic acid.
Study of Mono-oxime Reactivity
- Bolker and Kung (1969) investigated the reaction of 2,6-dimethoxybenzoquinone with hydroxylamine, producing a compound with a 3,5-dimethoxy substitution. This study contributed to understanding the reactivity and tautomeric forms of such compounds.
Analgesic and Anti-Inflammatory Properties
- A study by Gamaniel et al. (2000) explored the effects of 3,5-dimethoxy-4-hydroxybenzoic acid on haemoglobin S (Hb S) polymerisation, pain, and inflammation, highlighting its potential in managing sickle cell disease.
Redox Shuttle Stability in Batteries
- Zhang et al. (2010) synthesized 3,5-di-tert-butyl-1,2-dimethoxybenzene to study its use as a redox shuttle in lithium-ion batteries, contributing to the development of safer and more efficient energy storage solutions.
Future Directions
properties
IUPAC Name |
N'-hydroxy-3,5-dimethoxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-7-3-6(9(10)11-12)4-8(5-7)14-2/h3-5,12H,1-2H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLPZCZTKUUMGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=NO)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C(=N\O)/N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Hydroxy-3,5-dimethoxybenzimidamide |
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